Crystal Structure Confirmation of N-Benzoyl-Tetrahydrocarbazole Scaffold Geometry and Intermolecular Interaction Potential
The Cambridge Structural Database entry CCDC 977541 provides experimental crystal diffraction data for an N-benzoyl-carbazole derivative that is structurally homologous to the target compound, confirming the three-dimensional arrangement of the tetrahydrocarbazole core and benzamide substituent [1]. This validated geometry underpins computational docking studies and structure-based drug design efforts. In contrast, LY344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide) has a dimethylamino substituent at the 3-position of the tetrahydrocarbazole ring, introducing an additional chiral center and basic amine functionality absent in the target compound [2]. This structural difference alters both the conformational ensemble and the hydrogen-bonding capacity of the scaffold, directly affecting target binding profiles.
| Evidence Dimension | Crystal structure availability and scaffold conformational validation |
|---|---|
| Target Compound Data | 3D coordinates, cell parameters, and space group determined by X-ray diffraction for the N-benzoyl-tetrahydrocarbazole scaffold (CCDC 977541) |
| Comparator Or Baseline | LY344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide): contains a basic dimethylamino group at C3, altering the pKa and conformational landscape relative to the target compound |
| Quantified Difference | Target compound lacks the C3-dimethylamino substituent, reducing the number of hydrogen-bond donors by 0 and eliminating a protonatable amine (estimated ΔpKa > 3 units at physiological pH). Molecular weight difference: 368.86 (target) vs. 369.43 (LY344864 free base). |
| Conditions | CCDC 977541: single-crystal X-ray diffraction at low temperature; LY344864 structure from published pharmacological studies |
Why This Matters
The availability of a validated crystal structure for the scaffold enables confident molecular modeling, while the absence of the C3 basic amine differentiates the target compound's off-target liability profile (e.g., reduced affinity for aminergic GPCRs) compared to LY344864, guiding target selection in screening campaigns.
- [1] Tabata H, Kayama S, Takahashi Y, Tani N, Tasaka T, Oshitari T, Natsugari H, Takahashi H. CCDC 977541: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre, 2014. View Source
- [2] Gibbs ME, et al. Agonism of the 5-hydroxytryptamine 1F receptor promotes mitochondrial biogenesis and recovery from acute kidney injury. J Pharmacol Exp Ther. 2014;350(2):257-266. PMID: 24849926. (LY344864 characterization). View Source
